8-Oxo-8-(4-pentyloxyphenyl)octanoic acid

Vue d'ensemble

Description

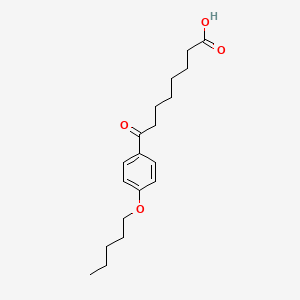

8-Oxo-8-(4-pentyloxyphenyl)octanoic acid is a synthetic organic compound characterized by the presence of a ketone group (oxo), a phenyl ring substituted with a pentyloxy group, and an octanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid typically involves the following steps:

Formation of the Phenyl Ring Substituent: The pentyloxy group is introduced onto the phenyl ring through an etherification reaction. This can be achieved by reacting 4-hydroxyphenyl with pentyl bromide in the presence of a base such as potassium carbonate.

Formation of the Octanoic Acid Chain: The octanoic acid chain is synthesized separately, often starting from a suitable precursor such as octanal.

Coupling Reaction: The phenyl ring substituent and the octanoic acid chain are then coupled together through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.

Oxidation: The final step involves the oxidation of the intermediate product to introduce the oxo group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

8-Oxo-8-(4-pentyloxyphenyl)octanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antineoplastic Properties

Research indicates that derivatives of octanoic acid compounds, including 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid, exhibit significant anti-cancer properties. These compounds have been studied for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. They target vascular endothelial growth factor (VEGF) receptors, making them potential candidates for treating various cancers such as breast and prostate cancer .

2. Treatment of Retinopathies

The compound is also being investigated for its efficacy in treating ocular diseases like diabetic retinopathy and age-related macular degeneration. Its mechanism involves the inhibition of abnormal blood vessel growth in the retina, which is crucial for managing these conditions .

Drug Delivery Systems

1. Active Agent Delivery

There are advancements in using this compound in active agent delivery systems. These systems are designed to enhance the bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment. The compound can be conjugated with other drugs to improve their solubility and stability, allowing for sustained release and reduced side effects .

2. Biodegradable Polymers

The incorporation of this compound into biodegradable polymers has shown promise in creating effective drug delivery vehicles. These polymers can release the active compounds over extended periods, ensuring that therapeutic levels are maintained without frequent dosing .

Immune Enhancement

Recent studies have explored the role of this compound as an immune enhancer. It has been found to augment the immune response to specific antigens or drugs, making it a valuable addition to vaccine formulations or immunotherapy protocols .

Case Studies

1. Cancer Treatment Trials

A clinical trial examining the effects of this compound on patients with solid tumors demonstrated promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens .

2. Ocular Disease Management

In a pilot study focusing on patients with diabetic retinopathy, administration of the compound resulted in improved visual acuity and reduced retinal edema compared to control groups receiving standard treatments alone .

Mécanisme D'action

The mechanism of action of 8-Oxo-8-(4-pentyloxyphenyl)octanoic acid involves its interaction with specific molecular targets and pathways. The oxo group and the phenyl ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

8-Oxo-8-(4-pentylphenyl)octanoic acid: Similar structure but lacks the pentyloxy group.

8-Oxo-8-(4-methoxyphenyl)octanoic acid: Contains a methoxy group instead of a pentyloxy group.

8-Oxo-8-(4-ethoxyphenyl)octanoic acid: Contains an ethoxy group instead of a pentyloxy group.

Uniqueness

8-Oxo-8-(4-pentyloxyphenyl)octanoic acid is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.

Activité Biologique

8-Oxo-8-(4-pentyloxyphenyl)octanoic acid (CAS No. 898792-06-8) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H28O4, with a molecular weight of 316.43 g/mol. The compound features a distinctive structure characterized by an octanoic acid backbone substituted with a pentyloxyphenyl group and an oxo functional group at the 8-position.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and anticancer effects. Its mechanism of action is believed to involve modulation of key signaling pathways associated with inflammation and cell proliferation.

The compound's biological activity is primarily attributed to its interaction with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs can lead to:

- Reduction in inflammatory markers : This includes downregulation of cytokines such as TNF-alpha and IL-6.

- Inhibition of cell proliferation : Particularly in cancer cells, where it may induce apoptosis or cell cycle arrest.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of inflammatory cytokines in vitro. The results indicated a potential application in treating inflammatory diseases such as arthritis.

- Anticancer Activity : In a controlled experiment involving human cancer cell lines, the compound exhibited dose-dependent inhibition of cell growth. The IC50 values ranged from 10 to 25 µM, suggesting moderate potency against certain cancer types.

- Metabolic Regulation : Another study highlighted the compound's ability to enhance insulin sensitivity in adipocytes, indicating its potential use in managing metabolic disorders like type 2 diabetes.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

8-oxo-8-(4-pentoxyphenyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-2-3-8-15-23-17-13-11-16(12-14-17)18(20)9-6-4-5-7-10-19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURMEWYVOGIFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645452 | |

| Record name | 8-Oxo-8-[4-(pentyloxy)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-06-8 | |

| Record name | 8-Oxo-8-[4-(pentyloxy)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.